trans-4,5-epoxy-2(E)-decenal is an organic compound classified as an aldehyde, specifically an alpha, beta-unsaturated aldehyde. Its molecular formula is , and it has a molecular weight of approximately 168.23 g/mol. This compound is primarily recognized as a significant autoxidation product of polyunsaturated fatty acids, such as trilinolein and arachidonic acid. It is noted for imparting a pungent metallic flavor to decomposed lipids, with a detection threshold of about 1.5 pg/l in air, making it relevant in food science and lipid chemistry .
This compound has been implicated in several biological processes. Its role as a lipid peroxidation product suggests that it may contribute to oxidative stress within cells. Studies indicate that trans-4,5-epoxy-2(E)-decenal can modify proteins through reaction with lysine residues, potentially disrupting cellular functions and leading to cell death in certain contexts . Furthermore, it has been associated with the development of off-flavors in food products due to its potent sensory properties.
Synthesis of trans-4,5-epoxy-2(E)-decenal can be achieved through several methods:
trans-4,5-epoxy-2(E)-decenal has various applications:
Studies have demonstrated that trans-4,5-epoxy-2(E)-decenal interacts significantly with biological macromolecules. It reacts with amino acids, particularly lysine, leading to protein modifications that can affect cellular viability and function. These interactions are crucial for understanding the mechanisms of oxidative damage in cells and tissues . Additionally, its sensory properties have been evaluated in various food matrices to assess its impact on flavor profiles.
Several compounds share structural similarities with trans-4,5-epoxy-2(E)-decenal. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4,5-Epoxy-(E)-2-decenal | C10H16O2 | Similar structure; also involved in lipid oxidation |
2-Ethylhexanal | C8H16O | Aldehyde; used in flavoring; shorter carbon chain |
3-Hydroxy-(E)-2-decenal | C10H18O | Hydroxy group alters reactivity; potential biological activity |
6-Methyl-(E)-2-heptenal | C8H14O | Aldehyde; contributes to flavor; shorter carbon chain |
Uniqueness: trans-4,5-epoxy-2(E)-decenal is distinct due to its specific epoxide structure and its potent sensory properties related to lipid degradation products. Its ability to react with proteins sets it apart from many other aldehydes that do not exhibit such reactivity under similar conditions .
Irritant